N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline
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Overview
Description
N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline is a compound that features a piperidine ring attached to an aniline moiety through an ethyl chain. This compound is part of the piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline typically involves the reaction of 4-(2-bromoethyl)piperidine with N,N-dimethylaniline under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]pyridine
- N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]benzene
- N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]quinoline
Uniqueness
N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline is unique due to its specific structure, which combines the properties of both piperidine and aniline. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
131416-75-6 |
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Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-piperidin-4-ylethyl)aniline |
InChI |
InChI=1S/C15H24N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h5-8,14,16H,3-4,9-12H2,1-2H3 |
InChI Key |
QOOHYQJBJGIIDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC2CCNCC2 |
Origin of Product |
United States |
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